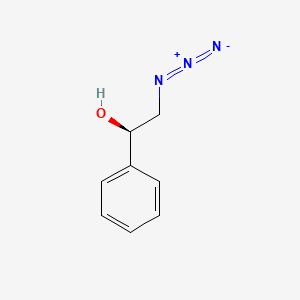

(R)-2-Azido-1-phenylethanol

Description

Structure

3D Structure

Properties

CAS No. |

134625-72-2 |

|---|---|

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

(1R)-2-azido-1-phenylethanol |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m0/s1 |

InChI Key |

MALKRPRQNKEVSK-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN=[N+]=[N-])O |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 2 Azido 1 Phenylethanol

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity. For the synthesis of (R)-2-azido-1-phenylethanol, biocatalytic reductions and resolutions have proven to be highly effective.

Enzymatic Reduction of 2-Azido-1-phenylethanones

The direct asymmetric reduction of 2-azido-1-phenylethanone (B1278753) is a straightforward route to optically active 2-azido-1-phenylethanol (B2367468). This transformation can be achieved using isolated reductases or whole-cell systems, which provide the necessary enzymes and cofactors.

Isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases, offer high selectivity in the synthesis of chiral alcohols. A recombinant carbonyl reductase from Candida magnoliae (CMCR) and an alcohol dehydrogenase from Saccharomyces cerevisiae (Ymr226c) have been successfully employed for the synthesis of both enantiomers of 2-azido-1-arylethanols with excellent optical purity. nih.gov These enzymes provide an effective route to this class of compounds in their optically pure forms. nih.gov For instance, the reduction of 2-azido-1-phenylethanone using a specific alcohol dehydrogenase can yield (R)-2-azido-1-phenylethanol with high enantiomeric excess. The use of isolated enzymes allows for greater control over reaction conditions and can simplify downstream processing compared to whole-cell systems.

Whole-cell bioreductions using fungi are particularly attractive due to the diversity of enzymes present and the inherent cofactor regeneration systems. Several strains of marine-derived fungi have been screened for the stereoselective reduction of 2-azido-1-phenylethanone and its derivatives. researchgate.netresearchgate.netnih.gov These microorganisms have demonstrated the ability to produce both (R)- and (S)-2-azido-1-phenylethanols with high conversions and excellent enantiomeric excess. researchgate.net

For example, the bioreduction of 2-azido-1-phenylethanone using Mucor racemosus CBMAI 847 has been shown to produce (R)-2-azido-1-phenylethanol. researchgate.net In contrast, Aspergillus sydowii CBMAI 935 typically yields the (S)-enantiomer. researchgate.net The choice of fungal strain is therefore crucial in determining the stereochemical outcome of the reduction. Terrestrial fungi such as Geotrichum candidum and Rhodotorula glutinis have also been utilized for the enantioselective bioreduction of 2-azido-1-(4-substituted-phenyl)-1-ethanones, providing access to both enantiomers of the corresponding azido (B1232118) alcohols. researchgate.net

Table 1: Fungal Bioreduction of 2-Azido-1-phenylethanone

| Fungal Strain | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|

| Mucor racemosus CBMAI 847 | (R)-2-azido-1-phenylethanol | High | High | researchgate.net |

| Aspergillus sydowii CBMAI 935 | (S)-2-azido-1-phenylethanol | High | High | researchgate.net |

| Penicillium raistrickii CBMAI 931 | (R)-2-azido-1-(4-methoxyphenyl)ethanol | >99% | 68-100% | researchgate.netnih.gov |

| Penicillium citrinum CBMA 1186 | (R)-2-azido-1-(4-methoxyphenyl)ethanol | >99% | 68-100% | researchgate.netnih.gov |

Enzymatic Ring-Opening of Chiral Epoxides

Chemoselective and Stereocontrolled Chemical Synthesis

Chemical methods for synthesizing (R)-2-azido-1-phenylethanol also rely on the nucleophilic ring-opening of epoxides. However, achieving the high levels of regio- and stereocontrol seen in enzymatic reactions can be more challenging and highly dependent on reaction conditions.

The primary chemical route to 1,2-azido alcohols is the azidolysis of the corresponding epoxide. utwente.nl This reaction involves the cleavage of the epoxide ring by an azide-containing reagent.

The direct ring-opening of styrene (B11656) oxide can be accomplished using a variety of metal azides, with sodium azide (B81097) (NaN₃) being the most common. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed in a solvent system such as aqueous acetonitrile (B52724) or polyethylene (B3416737) glycol. utwente.nlorganic-chemistry.org To facilitate the reaction, which can be slow, additives are often used. These can include proton sources like ammonium (B1175870) chloride or Lewis acids such as cerium(III) chloride. utwente.nlorganic-chemistry.orgcmu.edu The use of promoters like Oxone® has also been reported to create mild acidic conditions that accelerate the reaction at room temperature. organic-chemistry.org

Controlling the regioselectivity of the chemical azidolysis of styrene oxide is a significant challenge. The outcome of the nucleophilic attack is governed by a balance of steric and electronic factors, which can be influenced by the reaction conditions. utwente.nl

Under neutral or basic conditions, the reaction generally follows an Sɴ2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom. utwente.nlmasterorganicchemistry.com For styrene oxide, this would be the β-carbon. However, the benzylic α-position is electronically activated due to resonance stabilization of any developing positive charge in the transition state. utwente.nl This electronic effect often leads to a mixture of regioisomers, with the α-attack product, 1-azido-2-phenylethanol, frequently being the major product. rsc.orgcmu.edu

Under acidic conditions, the epoxide oxygen is protonated, which further activates the ring for nucleophilic attack. This protonation enhances the carbocation-like character at the more substituted benzylic (α) carbon. cmu.edu Consequently, the azide nucleophile preferentially attacks the α-position, leading to a higher proportion of the α-regioisomer. utwente.nlcmu.edu Achieving the desired (R)-2-azido-1-phenylethanol via a chemical route with high regioselectivity requires careful optimization of conditions to favor Sɴ2 attack at the β-carbon, often starting with enantiopure (S)-styrene oxide.

| Conditions | Azide Source | Predominant Mechanism | Major Product | Reference |

|---|---|---|---|---|

| Acidic (pH 4.2, AcOH) | NaN₃ in H₂O | Sɴ1-like | α-attack (1-azido-2-phenylethanol) | cmu.edu |

| Neutral/Basic (pH 9.5) | NaN₃ in H₂O | Sɴ2 | α-attack (benzylic preference) | cmu.edu |

| Acetonitrile-Water | NaN₃ / NH₄Cl | Sɴ2 | α/β ratio ~4:1 | utwente.nl |

| Lewis Acid (CeCl₃) | NaN₃ | Sɴ2-like | Highly regioselective | organic-chemistry.org |

Derivatization of Chiral Chloroethanols

The synthesis of enantiomerically pure (R)-2-Azido-1-phenylethanol can be effectively achieved through the chemical modification of a corresponding chiral precursor, specifically a chiral 2-chloro-1-phenylethanol. This method relies on a direct nucleophilic substitution reaction where the chlorine atom is displaced by an azide group. The success of this stereospecific synthesis is contingent upon the stereochemistry of the starting chloroethanol, as the reaction mechanism dictates the configuration of the final product.

Azide-Halogen Exchange Reactions

The conversion of a chiral chloroethanol to (R)-2-Azido-1-phenylethanol is accomplished via an azide-halogen exchange, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the azide ion (N₃⁻), typically from a salt like sodium azide (NaN₃), acts as the nucleophile, attacking the carbon atom bonded to the chlorine.

A fundamental principle of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. This occurs because the nucleophile attacks from the side opposite to the leaving group (in this case, the chloride ion). Consequently, to obtain the (R)-enantiomer of the azido alcohol, the synthesis must start with the (S)-enantiomer of the chloro alcohol precursor, namely (S)-2-chloro-1-phenylethanol.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic. The reaction proceeds with a high degree of stereospecificity, leading to the formation of (R)-2-Azido-1-phenylethanol with an inverted configuration and high enantiomeric purity, provided the starting material is enantiomerically pure.

Oxidative Kinetic Resolution of Racemic Precursors

An alternative and powerful strategy for obtaining (R)-2-Azido-1-phenylethanol is the kinetic resolution of its racemic mixture. A kinetic resolution separates a pair of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. In an oxidative kinetic resolution, one enantiomer of the racemic alcohol is selectively oxidized to the corresponding ketone (2-azido-1-phenylethanone), leaving the unreacted, slower-reacting enantiomer—in this case, (R)-2-Azido-1-phenylethanol—in high enantiomeric excess.

Metal-Catalyzed Systems

Palladium-based catalytic systems have proven highly effective for the aerobic oxidative kinetic resolution of racemic 2-azido-1-arylethanols. niscpr.res.inncl.res.in A notable system employs a palladium(II) complex in conjunction with the naturally occurring chiral diamine (-)-sparteine (B7772259) as a ligand. niscpr.res.innih.gov This catalyst selectively oxidizes the (S)-enantiomer of 2-azido-1-phenylethanol to the corresponding ketone, using molecular oxygen (O₂) from ambient air as the terminal oxidant. nih.gov

The general transformation is depicted as follows: (R,S)-2-Azido-1-phenylethanol + O₂ --(Pd(II)/(-)-sparteine catalyst)--> (R)-2-Azido-1-phenylethanol + 2-Azido-1-phenylethanone + H₂O

This method is advantageous due to its use of environmentally benign air as the oxidant, producing water as the primary byproduct. niscpr.res.in The reaction allows for the isolation of the desired (R)-enantiomer with high optical purity.

Below is a table summarizing the results of the palladium-catalyzed oxidative kinetic resolution of racemic 1-phenylethanol (B42297), a closely related substrate, which demonstrates the efficacy of this catalytic system.

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Selectivity Factor (s) |

| 1 | [Pd(nbd)Cl₂]/(-)-sparteine | Toluene (B28343) | 80 | 24 | 15.1 | 13.7 | 8.8 |

| 2 | [Pd(nbd)Cl₂]/(-)-sparteine/Cs₂CO₃ | Toluene | 60 | 4 | 55.0 | 95.0 | 20 |

| 3 | [Pd(nbd)Cl₂]/(-)-sparteine/Cs₂CO₃ | Chloroform (B151607) | 23 | 24 | 53.0 | 99.0 | 51 |

Data adapted from studies on the kinetic resolution of 1-phenylethanol, illustrating the system's effectiveness. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers. nih.gov

Optimization of Enantioselectivity in Oxidative Resolutions

The efficiency and enantioselectivity of the palladium-catalyzed oxidative kinetic resolution can be significantly enhanced by optimizing several reaction parameters. The selectivity factor (s), which quantifies the ratio of reaction rates between the fast-reacting and slow-reacting enantiomers, is a key metric for optimization. A higher s value allows for the isolation of the desired enantiomer with high enantiomeric excess at a conversion close to 50%.

Key factors influencing enantioselectivity include:

Solvent: The choice of solvent can have a profound impact on selectivity. For the Pd/(-)-sparteine system, switching from toluene to a less coordinating solvent like chloroform has been shown to increase the selectivity factor significantly. nih.gov

Base: The reaction generates an acid byproduct, and the presence of a base is crucial. While excess (-)-sparteine can act as a base, the addition of an inorganic base like cesium carbonate (Cs₂CO₃) has been found to greatly accelerate the reaction and improve performance. nih.govnih.gov

Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant. Resolutions performed at 23 °C have shown higher selectivity factors compared to those at elevated temperatures. nih.govnih.gov

Palladium Counter-ion: The halide counter-ion on the palladium precatalyst also plays a role. Studies have shown that palladium(II) bromide complexes can serve as more active oxidation catalysts compared to their chloride counterparts, leading to faster reaction rates. nih.gov This allows resolutions to be performed efficiently at lower temperatures, which in turn enhances enantioselectivity. nih.gov

Mechanistic studies have revealed that (-)-sparteine plays a dual role, acting as both a chiral ligand and an exogenous base. nih.govnih.gov At high concentrations of (-)-sparteine, the rate-limiting step shifts, and the enantioselectivity of the kinetic resolution is enhanced. nih.govnih.gov By carefully tuning these parameters, the oxidative kinetic resolution can be optimized to provide (R)-2-Azido-1-phenylethanol with excellent enantiomeric purity.

Chemical Reactivity and Transformations of R 2 Azido 1 Phenylethanol

Azide (B81097) Reactivity Pathways

The azide functional group in (R)-2-Azido-1-phenylethanol is a high-energy moiety that can participate in a variety of transformations. Its reactivity is dominated by cycloaddition reactions and reductive processes that can lead to intramolecular cyclizations.

One of the most significant and widely used reactions involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective synthesis of 1,2,3-triazoles from an azide and a terminal alkyne. nih.govglenresearch.comwikipedia.org For (R)-2-Azido-1-phenylethanol, this reaction provides a straightforward route to chiral 1,2,3-triazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science. d-nb.infonih.gov

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.org However, the introduction of a copper(I) catalyst dramatically alters the reaction's outcome, leading exclusively to the formation of the 1,4-disubstituted regioisomer. nih.gov This high degree of regioselectivity is a key advantage of the CuAAC reaction.

When (R)-2-Azido-1-phenylethanol reacts with various terminal alkynes in the presence of a copper(I) source, it consistently yields chiral 1-( (R)-1-hydroxy-2-phenylethyl)-4-substituted-1H-1,2,3-triazoles. The reaction is robust and tolerates a wide range of functional groups on the alkyne partner.

Table 1: Examples of CuAAC Reactions with (R)-2-Azido-1-phenylethanol Analogues This table presents typical conditions and outcomes for CuAAC reactions involving chiral azido (B1232118) alcohols.

| Alkyne Partner | Copper Source | Reducing Agent / Ligand | Solvent | Temperature | Yield | Ref. |

| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | >95% | organic-chemistry.org |

| Propargyl alcohol | CuI | N,N-Diisopropylethylamine | CH₂Cl₂ | Room Temp. | High | organic-chemistry.org |

| 1-Ethynylcyclohexene | [CuBr(PPh₃)₃] | None | Toluene (B28343) | 70 °C | >98% | organic-chemistry.org |

| Ethyl propiolate | Cu(OAc)₂ | Sodium Ascorbate | H₂O/MeOH | Room Temp. | 92% | nih.gov |

The mechanism of the CuAAC reaction is significantly different from the concerted pathway of the uncatalyzed thermal cycloaddition. It is generally accepted to proceed through a stepwise pathway involving copper acetylide intermediates. wikipedia.orgorganic-chemistry.org

The catalytic cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This step is facilitated by a base, which deprotonates the alkyne. The azide, in this case (R)-2-Azido-1-phenylethanol, then coordinates to the copper center. Computational studies suggest that the transition state may involve two copper atoms, where one activates the acetylide and the other activates the azide. wikipedia.org This coordination brings the two reactants into proximity, facilitating a cyclization step to form a six-membered copper-containing intermediate (a metallacycle). Subsequent reductive elimination releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. organic-chemistry.org The presence of the chiral hydroxyl group in (R)-2-Azido-1-phenylethanol does not typically interfere with the reaction, which proceeds under mild conditions, often in aqueous solvent mixtures. organic-chemistry.org

The azide group in (R)-2-Azido-1-phenylethanol can be transformed to facilitate intramolecular cyclization, providing access to other important nitrogen-containing heterocycles like chiral aziridines. Furthermore, the azide can act as a 1,3-dipole in cycloadditions with other reactive intermediates, such as benzynes, to form fused heterocyclic systems.

Chiral aziridines are highly valuable three-membered heterocyclic compounds used as synthetic intermediates. longdom.orgeurekalert.org (R)-2-Azido-1-phenylethanol is an excellent precursor for the synthesis of the corresponding chiral aziridine (B145994), (R)-2-phenylaziridine-2-methanol. This transformation is typically achieved via a process that involves reduction of the azide followed by intramolecular cyclization.

A common and effective method is the Staudinger reaction, where the azido alcohol is treated with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). researchgate.netacs.org The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an aza-ylide. This intermediate is then protonated by the adjacent hydroxyl group, leading to an aminophosphonium salt. Subsequent intramolecular nucleophilic substitution, where the alkoxide displaces triphenylphosphine oxide, results in the formation of the aziridine ring. researchgate.net This cyclization occurs with inversion of configuration at the carbon atom that bore the azide group.

Table 2: Synthesis of Chiral Aziridines from 2-Azido Alcohols This table illustrates the general conditions for the triphenylphosphine-mediated cyclization of 2-azido alcohols.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Ref. |

| 2-Azido-1-phenylethanol (B2367468) | Triphenylphosphine | Diethyl ether | Room Temp. | 2-Phenylaziridine | High | researchgate.netacs.org |

| trans-2-Azidocyclohexanol | Triphenylphosphine | Acetonitrile (B52724) | Reflux | cis-Cyclohexene imine | 85% | acs.org |

| 1-Azido-2-decanol | Triphenylphosphine | Dichloromethane | Room Temp. | 2-Octylaziridine | 90% | acs.org |

The azide group can also participate in [3+2] cycloaddition reactions with highly reactive dienophiles like benzynes. nih.gov This reaction provides a metal-free pathway to N-substituted 1,2,3-benzotriazoles. Benzyne (B1209423) is a neutral, highly reactive intermediate that can be generated in situ from stable precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, upon treatment with a fluoride (B91410) source like cesium fluoride (CsF).

The reaction of an azide with in situ-generated benzyne proceeds rapidly under mild conditions to afford the corresponding benzotriazole. Research has shown that alcohol-substituted azides, which are close structural analogues of (R)-2-Azido-1-phenylethanol, undergo this [3+2] cycloaddition in good yields. The hydroxyl group is well-tolerated and does not interfere with the cycloaddition process. This provides a modular and efficient route to chiral 1-((R)-1-hydroxy-2-phenylethyl)-1H-benzo[d] researchgate.netacs.orgacs.orgtriazole.

Table 3: [3+2] Cycloaddition of Azides with In Situ-Generated Benzyne This table shows representative conditions for the formation of benzotriazoles from azides and a benzyne precursor.

| Azide Substrate | Benzyne Precursor | Fluoride Source | Solvent | Yield of Benzotriazole | Ref. |

| Benzyl (B1604629) azide | 2-(trimethylsilyl)phenyl triflate | CsF | Acetonitrile | 90% | nih.gov |

| 2-Azidoethanol | 2-(trimethylsilyl)phenyl triflate | TBAF | THF | 72% | nih.gov |

| 3-Azidopropan-1-ol | 2-(trimethylsilyl)phenyl triflate | CsF | Acetonitrile | 85% | nih.gov |

Intramolecular Cyclization Reactions

Hydroxyl Group Transformations

The secondary hydroxyl group in (R)-2-Azido-1-phenylethanol is a primary site for various chemical modifications, including oxidation and protection, which are crucial steps in multi-step synthetic pathways.

The secondary alcohol of (R)-2-Azido-1-phenylethanol can be oxidized to the corresponding ketone, 2-azido-1-phenylethanone (B1278753). This transformation is a common strategy in organic synthesis to introduce a carbonyl group for further functionalization. A variety of oxidizing agents and catalytic systems can be employed for this purpose. Benzylic alcohols, such as (R)-2-Azido-1-phenylethanol, are generally more susceptible to oxidation compared to aliphatic alcohols. wikipedia.org

Several methods have been developed for the oxidation of similar 1-phenylethanol (B42297) derivatives, which are applicable to (R)-2-Azido-1-phenylethanol. These methods often utilize transition metal catalysts to achieve high selectivity and efficiency under mild conditions. For instance, iron-containing catalysts in the presence of an oxidant like hydrogen peroxide have been shown to be effective. rroij.com Ruthenium-based catalysts are also potent for the aerobic oxidation of alcohols to their corresponding carbonyl compounds. wikipedia.org

The choice of oxidant and catalyst is crucial to prevent over-oxidation or side reactions involving the azido group. Mild and selective conditions are therefore preferred.

Table 1: Representative Oxidation Methods for 1-Phenylethanol Derivatives

| Catalyst/Reagent | Oxidant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ruthenium-terpyridine complex | Molecular Oxygen | Isobutyraldehyde (co-substrate) | Acetophenone | Good | wikipedia.org |

| Fe(bpydeg)32 | Hydrogen Peroxide | Water | Acetophenone | Moderate to Good | rroij.com |

| Cd-MOF/S/Ni–NiO | Photocatalytic | Water | Acetophenone | High | nih.gov |

| Iron-containing particulate catalysts | t-BuOOH | Solvent-free | Acetophenone | Up to 83% | mdpi.com |

This table presents data for the oxidation of 1-phenylethanol and similar compounds as a model for the oxidation of (R)-2-Azido-1-phenylethanol.

To prevent unwanted reactions at the hydroxyl group during transformations at other parts of the molecule, it is often necessary to "protect" it. Protecting groups are temporarily attached to the hydroxyl group and can be selectively removed later in the synthesis. researchgate.net

Esterification is a common method for protecting the hydroxyl group of (R)-2-Azido-1-phenylethanol. Acyl groups, such as acetyl or benzoyl, are frequently used. These can be introduced by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base.

Besides esters, other protecting groups can be employed, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers. The choice of the protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. researchgate.net For complex syntheses, an "orthogonal" protecting group strategy may be employed, where different protecting groups can be removed under distinct conditions without affecting each other. nih.gov

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., K2CO3, MeOH) or Acid (e.g., HCl) |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Stronger base or acid than for acetyl |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) or acid |

Reduction of the Azido Group

The azido group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a cornerstone in the synthesis of chiral amino alcohols from azido alcohol precursors.

The reduction of the azido group in (R)-2-Azido-1-phenylethanol directly yields the corresponding chiral β-amino alcohol, (R)-2-amino-1-phenylethanol. Chiral β-amino alcohols are important structural motifs found in many natural products and pharmaceuticals, and they also serve as valuable chiral ligands and auxiliaries in asymmetric synthesis. westlake.edu.cn The synthesis of enantiopure β-amino alcohols often involves the reduction of an azido alcohol as a key step. researchgate.net

Several reliable methods are available for the reduction of azides to amines, offering different levels of mildness and functional group compatibility.

Catalytic Hydrogenation: This is a widely used and often highly efficient method for azide reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under an atmosphere of hydrogen gas. This method is generally clean and provides high yields of the desired amine. researchgate.net

Staudinger Reduction: The Staudinger reduction is a very mild method for converting azides to amines, making it suitable for substrates with sensitive functional groups that might not be compatible with catalytic hydrogenation. organic-chemistry.org The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh3), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to produce the amine and a phosphine oxide byproduct. wikipedia.orgopenochem.org The reaction proceeds in two main steps:

R-N3 + PPh3 → R-N=PPh3 + N2

R-N=PPh3 + H2O → R-NH2 + O=PPh3

Recent advancements have led to the development of catalytic versions of the Staudinger reduction. organic-chemistry.org

Other Reducing Agents: Other reagents can also be used for the reduction of azides, such as lithium aluminum hydride (LiAlH4). However, these are strong reducing agents and may not be suitable for molecules with other reducible functional groups.

Table 3: Common Reduction Methods for Organic Azides

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | High efficiency, clean reaction, but may affect other reducible groups. |

| Staudinger Reduction | PPh3, then H2O | Very mild conditions, tolerant of many functional groups. organic-chemistry.org |

Applications of R 2 Azido 1 Phenylethanol As a Chiral Building Block

Synthesis of Enantiomerically Pure Nitrogen-Containing Heterocycles

The presence of the azide (B81097) moiety makes (R)-2-Azido-1-phenylethanol an ideal starting material for constructing nitrogen-containing heterocycles. nih.govnih.govmdpi.com The azide can act as a nitrogen source in various cyclization reactions, enabling the stereocontrolled synthesis of important heterocyclic scaffolds.

(R)-2-Azido-1-phenylethanol is frequently employed in the synthesis of chiral 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org In this reaction, the azide group of the chiral building block reacts with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This method is highly efficient and tolerates a wide variety of functional groups, allowing for the creation of diverse chiral triazole-containing molecules.

For instance, (S)-2-Azido-1-(p-chlorophenyl)ethanol has been reacted with various alkynes via click chemistry to produce optically pure triazole-containing analogues of beta-adrenergic receptor blockers in high yields. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides an alternative route, yielding 1,5-disubstituted triazoles. rsc.org The choice of catalyst (Copper vs. Ruthenium) allows for regioselective control over the triazole substitution pattern.

Chiral benzotriazoles have also been synthesized from β-azidophenylethanols. researchgate.net These reactions demonstrate the utility of the azido (B1232118) alcohol scaffold in preparing a range of biologically relevant triazole derivatives. frontiersin.org

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product Type | Reference |

| Chiral Azido Alcohol | Terminal Alkyne | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | nih.gov |

| Chiral Azido Alcohol | Terminal Alkyne | Ru(II) | 1,5-Disubstituted 1,2,3-Triazole | rsc.org |

| (R)-2-Azido-1-phenylethanol | Benzyne (B1209423) Precursor | Microwave | Chiral 1,2,3-Benzotriazole | researchgate.net |

Chiral aziridines are highly strained, three-membered nitrogen heterocycles that serve as versatile intermediates in organic synthesis. researchgate.netbaranlab.orglongdom.org They are valuable precursors for the synthesis of amino acids, amino alcohols, and other complex nitrogenous compounds. The synthesis of chiral aziridines from (R)-2-Azido-1-phenylethanol can be achieved through intramolecular cyclization.

A common strategy involves the activation of the hydroxyl group (e.g., by converting it to a tosylate or mesylate) to create a good leaving group. Subsequent reduction of the azide, often via a Staudinger reaction using a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃), generates an intermediate iminophosphorane. This intermediate can then undergo an intramolecular aza-Wittig reaction, where the nitrogen attacks the carbon bearing the leaving group, leading to ring closure and formation of the chiral aziridine (B145994) with inversion of configuration at the hydroxyl-bearing carbon. The stereochemistry of the starting material directly controls the stereochemistry of the final aziridine product. researchgate.netorganic-chemistry.org

Precursor for Pharmaceutically Relevant Compounds

The structural motif of 1-phenyl-2-aminoethanol is a key feature in many biologically active molecules and pharmaceuticals. taylorandfrancis.com (R)-2-Azido-1-phenylethanol is a direct and stereochemically defined precursor to this important scaffold.

One of the most fundamental applications of (R)-2-Azido-1-phenylethanol is its conversion to the corresponding chiral β-amino alcohol, (R)-2-amino-1-phenylethanol. tcichemicals.com This transformation is achieved through the reduction of the azide group to a primary amine. This reduction can be accomplished using several methods while preserving the stereochemical integrity of the chiral center.

Commonly used methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Staudinger Reduction: A two-step process involving reaction with triphenylphosphine (PPh₃) followed by hydrolysis of the resulting phosphazide (B1677712) intermediate. nih.gov

Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be effective.

The resulting enantiopure amino alcohols are crucial intermediates for a variety of pharmaceutically important compounds. nih.govtaylorfrancis.comresearchgate.net

| Reduction Method | Reagents | Key Features | Reference |

| Staudinger Reduction | PPh₃ followed by H₂O | Mild conditions, high chemoselectivity | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, common industrial method | nih.gov |

| Hydride Reduction | LiAlH₄ | Powerful reducing agent | baranlab.org |

The chiral framework provided by (R)-2-Azido-1-phenylethanol has been incorporated into the stereoselective synthesis of various natural products and their analogues. researchgate.net Its pre-defined stereochemistry allows it to serve as a "chiral pool" starting material, where the existing stereocenter is carried through the synthetic sequence to control the stereochemistry of the final product.

Role in the Construction of Diverse Chemical Libraries

In modern drug discovery, the synthesis and screening of large collections of compounds, known as chemical libraries, is a critical strategy for identifying new therapeutic leads. nih.gov (R)-2-Azido-1-phenylethanol is an excellent scaffold for constructing such libraries due to the robust and versatile nature of its azide functional group.

The azide group is a key component for "click chemistry," particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgtees.ac.uk This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions. By reacting (R)-2-Azido-1-phenylethanol with a large and diverse collection of alkyne building blocks, a library of chiral triazole-containing compounds can be rapidly synthesized in a high-throughput fashion. rsc.org Each compound in the library retains the core chiral scaffold from the starting material but varies in the substituent introduced from the alkyne. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around a privileged chiral core, increasing the probability of discovering molecules with desired biological activity. nih.gov

Spectroscopic and Stereochemical Characterization Methodologies

Chiral High-Performance Liquid Chromatography Analysis for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers and the determination of their purity. For (R)-2-Azido-1-phenylethanol, this method is employed to quantify the enantiomeric excess (ee), which is a measure of the purity of the desired (R)-enantiomer over its (S)-counterpart.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly used for the separation of aryl-containing chiral alcohols. For the analysis of compounds structurally similar to 2-azido-1-phenylethanol (B2367468), columns like the Chiralcel® OD-H or Lux® Cellulose series have proven effective.

The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase consists of a mixture of a non-polar solvent, such as n-hexane or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The choice of the modifier and its concentration can significantly influence the retention times and the resolution of the enantiomeric peaks. A UV detector is commonly used for detection, as the phenyl group in the molecule provides strong chromophoric activity.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(AreaR – AreaS) / (AreaR + AreaS)| × 100

Where AreaR and AreaS are the peak areas of the (R)- and (S)-enantiomers, respectively.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of 2-Azido-1-phenylethanol Analogues

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment

While standard 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the connectivity of atoms in (R)-2-Azido-1-phenylethanol, advanced NMR techniques are required to determine its absolute stereochemistry.

One of the most powerful methods involves the use of chiral derivatizing agents (CDAs) to convert the enantiomeric mixture into a pair of diastereomers. These diastereomers have distinct NMR spectra. A common CDA for chiral alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. Reaction of (R)-2-Azido-1-phenylethanol with the (R)- and (S)-enantiomers of Mosher's acid chloride would yield two different diastereomeric esters.

The 1H NMR spectra of these diastereomers will exhibit differences in the chemical shifts (ΔδRS = δR - δS) of the protons near the chiral center. By analyzing the sign of these differences, the absolute configuration of the original alcohol can be determined based on established models of the diastereomeric ester conformations in solution. Specifically, the protons on one side of the Mosher ester plane will be shielded (shifted upfield) by the phenyl group of the Mosher's reagent, while protons on the other side will be deshielded (shifted downfield).

Furthermore, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used on the diastereomeric derivatives to establish through-space proximities between the protons of the alcohol moiety and the protons of the chiral auxiliary, further confirming the stereochemical assignment.

Optical Rotation Measurement for Absolute Configuration Confirmation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The measurement of optical rotation is a fundamental method for confirming the absolute configuration of a chiral molecule, provided that the value for the enantiomerically pure compound is known from the literature.

The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation (α) using the following equation:

[α]DT = α / (l × c)

Where 'T' is the temperature, 'D' refers to the sodium D-line (589 nm) at which the measurement is commonly made, 'l' is the path length of the polarimeter cell in decimeters (dm), and 'c' is the concentration of the sample in g/mL.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of (R)-2-Azido-1-phenylethanol displays characteristic absorption bands corresponding to the vibrational frequencies of its constituent functional groups.

The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3600-3200 cm-1, which is characteristic of O-H stretching vibrations and is broadened due to hydrogen bonding.

A strong and sharp absorption peak is observed in the range of 2100-2160 cm-1, which is a definitive indicator of the asymmetric stretching vibration of the azide (B81097) (-N3) functional group.

The aromatic phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed as a group of weak to medium bands in the 3100-3000 cm-1 region. The C=C stretching vibrations within the aromatic ring produce a series of medium to sharp absorptions in the 1600-1450 cm-1 range.

Finally, the C-O stretching vibration of the alcohol is expected to appear in the 1260-1000 cm-1 region of the spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for (R)-2-Azido-1-phenylethanol

| Functional Group | Vibrational Mode | Characteristic Absorption (cm-1) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad) |

| Azide (-N3) | Asymmetric N=N=N stretch | 2160-2100 (strong, sharp) |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1600-1450 |

| Alcohol | C-O stretch | 1260-1000 |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (R)-2-Azido-1-phenylethanol |

| (S)-2-Azido-1-phenylethanol |

| n-Hexane |

| Heptane |

| Isopropanol |

| Ethanol |

| (R)-1-phenylethanol |

| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) |

Theoretical and Mechanistic Investigations

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate reaction pathways and predict stereochemical outcomes at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an essential tool for studying reaction mechanisms in organic chemistry, including those involving azido (B1232118) alcohols. DFT calculations can map potential energy surfaces, identify transition states, and determine activation energies, thereby clarifying reaction feasibility and selectivity. mdpi.comrsc.org

In the context of azido alcohol chemistry, DFT is applied to understand reactions such as the 1,3-dipolar cycloaddition of the azide (B81097) functional group or the formation of the azido alcohol itself, for instance, through the ring-opening of epoxides. mdpi.comorgchemres.org By modeling the interaction between reactants, such as an epoxide and an azide source, DFT can predict the regioselectivity of the nucleophilic attack. orgchemres.org For example, calculations can determine the energy barriers for the azide attacking each of the two distinct carbon atoms of an epoxide ring, explaining why one constitutional isomer is formed preferentially. Furthermore, DFT calculations have been employed to investigate the mechanisms of catalyzed reactions, such as the oxidation of alcohols, providing a detailed understanding of the catalyst's role in stabilizing intermediates and lowering activation barriers. rsc.org

A significant application of computational modeling is the rationalization and prediction of the stereochemical outcome of asymmetric reactions. researchgate.netnih.gov To understand why a reaction yields (R)-2-Azido-1-phenylethanol with high enantioselectivity, researchers model the transition states leading to both the (R) and (S) enantiomers.

The stereochemical outcome is determined by the difference in the activation free energies (ΔΔG‡) of these diastereomeric transition states. The transition state with the lower energy will be more readily accessed, leading to the major enantiomer. Computational models, often employing DFT, can calculate these energies with high accuracy. nih.gov These models take into account non-covalent interactions, such as hydrogen bonding and steric hindrance, within the transition state structure, which are crucial for enantioselection. nih.gov For instance, in a catalyst-controlled reaction, modeling can reveal how a chiral ligand coordinates with a metal center and the substrate to create a chiral environment that favors the approach of a reagent from one specific face of the molecule, thereby leading to the desired (R) configuration. researchgate.net

Kinetic Studies of Stereoselective Transformations

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms, catalyst efficiency, and the factors influencing stereoselectivity.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating complex reaction mechanisms from a minimal number of experiments. nih.gov Unlike traditional methods that often rely on initial rate measurements or pseudo-first-order conditions, RPKA utilizes in situ monitoring of species concentrations throughout the entire course of a reaction under synthetically relevant conditions. wikipedia.org

By plotting reaction rates versus reactant concentrations, graphical rate equations are constructed. nih.gov This approach can rapidly determine the kinetic order of each component in the reaction, including the catalyst, substrates, and any inhibitors. For the stereoselective synthesis of (R)-2-Azido-1-phenylethanol, RPKA could be used to probe the mechanism of a catalytic asymmetric azidation. By comparing the kinetic profiles of reactions run with different initial concentrations, one can identify phenomena such as catalyst activation or deactivation, substrate inhibition, or product inhibition, which are critical for optimizing reaction conditions. wikipedia.orgprinceton.edu

The table below illustrates hypothetical data from an RPKA experiment monitoring the concentration of a starting material over time, which would be used to calculate the reaction rate at various points.

| Time (minutes) | Substrate Concentration [M] | Rate (M/s) |

| 0 | 0.500 | - |

| 10 | 0.450 | 8.33 x 10⁻⁵ |

| 20 | 0.405 | 7.50 x 10⁻⁵ |

| 30 | 0.365 | 6.67 x 10⁻⁵ |

| 60 | 0.275 | 5.00 x 10⁻⁵ |

| 120 | 0.165 | 3.08 x 10⁻⁵ |

Biocatalysis, particularly the use of enzymes like lipases, is a prominent method for obtaining enantiomerically pure compounds such as (R)-2-Azido-1-phenylethanol through a process called kinetic resolution. almacgroup.com In a kinetic resolution of a racemic mixture of 2-azido-1-phenylethanol (B2367468), the enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other. researchgate.netmdpi.com

For example, a lipase (B570770) might rapidly acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. mdpi.com The performance of the biocatalyst is evaluated based on key kinetic parameters: the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is calculated from these values and is a critical indicator of the biocatalyst's effectiveness. High E values are essential for achieving high enantiomeric excess at optimal conversion levels. researchgate.net Studies have focused on optimizing various parameters, including the choice of enzyme, acyl donor, solvent, and temperature, to maximize both reaction rate and enantioselectivity. nih.govtubitak.gov.trresearchgate.net

The following table summarizes findings from various studies on the enzymatic kinetic resolution of vicinal alcohols, illustrating typical biocatalyst performance.

| Biocatalyst | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) |

| Novozyme 435 | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 |

| Lipase Amano PS | 1,2-Azidoalcohols | Vinyl Acetate | Diisopropyl ether | RT | 24 | 48 | >99 |

| Lipase from B. cepacia | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Heptane | 53.4 | 18.6 | ~50 | 99.2 |

| Ruthenium complex / Novozyme 435 (DKR) | 1-Phenylethanol (B42297) | Isopropenyl acetate | Toluene (B28343) | 70 | 6 | >96 | >99 (product) |

| Data compiled from multiple sources for illustrative purposes. researchgate.netmdpi.comnih.govresearchgate.net DKR denotes Dynamic Kinetic Resolution. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The imperative for greener and more sustainable chemical processes has spurred the development of novel synthetic routes to (R)-2-azido-1-phenylethanol that minimize environmental impact while maximizing efficiency. Traditional methods often rely on stoichiometric reagents and organic solvents, leading to significant waste generation. Modern approaches are increasingly leveraging biocatalysis and principles of green chemistry to overcome these limitations.

Enzymatic and Chemoenzymatic Synthesis: A significant area of advancement lies in the use of enzymes to achieve high enantioselectivity. The kinetic resolution of racemic β-azidophenylethanols using lipases, such as those from Candida antarctica, has proven effective in producing enantiomerically enriched (R)-β-azidophenylethanols rsc.org. Furthermore, the stereoselective reduction of 2-azido-1-phenylethanone (B1278753) derivatives using whole cells of marine-derived fungi presents a direct and environmentally benign route to the desired (R)-enantiomer.

A particularly promising strategy involves chemoenzymatic cascades. For instance, a one-pot process combining the asymmetric reduction of a 2-azido ketone catalyzed by an alcohol dehydrogenase with the subsequent hydrogenation of the resulting azido (B1232118) alcohol catalyzed by palladium nanoparticles exemplifies a highly integrated and sustainable approach. This method avoids the isolation of intermediates, thereby reducing solvent usage and waste.

Sustainable Solvents and Reaction Conditions: The use of water as a solvent is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing azidoalcohols from corresponding epoxides and sodium azide (B81097) in water at elevated temperatures rsc.org. This approach eliminates the need for volatile and often toxic organic solvents.

| Synthetic Strategy | Catalyst/Reagent | Solvent | Key Advantages |

| Enzymatic Kinetic Resolution | Lipase (B570770) from Candida antarctica | Organic Solvent | High enantiomeric excess |

| Whole-Cell Bioreduction | Marine-derived fungi | Aqueous medium | High stereoselectivity, sustainable |

| Chemoenzymatic Cascade | Alcohol dehydrogenase, Pd nanoparticles | Aqueous buffer | One-pot synthesis, reduced waste |

| Epoxide Ring-Opening | Sodium azide | Water | Elimination of organic solvents |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and facile scalability. The integration of the synthesis and subsequent reactions of (R)-2-azido-1-phenylethanol into flow systems is a burgeoning area of research with significant potential.

The inherent hazards associated with azides, such as their potential for explosive decomposition, can be significantly mitigated in continuous flow reactors. The small reactor volumes and precise temperature control minimize the accumulation of hazardous intermediates, creating a much safer operating environment. Flow chemistry enables reactions to be performed under conditions that are often inaccessible in batch, such as elevated temperatures and pressures, which can lead to dramatically accelerated reaction rates and improved efficiency.

A multi-step continuous-flow system can be envisioned for the synthesis of complex molecules starting from simple precursors, where (R)-2-azido-1-phenylethanol is generated and consumed in situ. For example, a flow process could involve the in-line generation of an epoxide from styrene (B11656), followed by its immediate reaction with an azide source in a subsequent reactor module to form the azidoalcohol, which is then directly used in a "click" reaction or other transformations. This telescoping of reaction steps avoids the isolation and handling of potentially unstable intermediates.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to larger volumes of hazardous materials. | Enhanced safety due to small reactor volumes and better control. |

| Scalability | Often requires re-optimization for different scales. | Readily scalable by running the system for longer or in parallel. |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can be limited by heat and mass transfer. | Improved heat and mass transfer leading to higher yields and selectivity. |

Exploration of New Catalytic Systems for Enhanced Selectivity

The quest for higher selectivity and efficiency in the synthesis of (R)-2-azido-1-phenylethanol continues to drive the exploration of novel catalytic systems. Both biocatalytic and chemocatalytic approaches are being actively investigated to achieve superior control over the stereochemical outcome of the reaction.

Advanced Biocatalysis: Beyond traditional lipases, researchers are exploring a wider range of enzymes for the synthesis of chiral azidoalcohols. Styrene monooxygenases, for instance, can catalyze the asymmetric epoxidation of styrene derivatives, which can then be regioselectively opened with azide to yield the desired product nih.gov. Engineered P450 peroxygenases are also showing promise for the highly (R)-enantioselective epoxidation of styrene, a key step towards (R)-2-azido-1-phenylethanol rsc.org. The development of these enzymatic systems, often through protein engineering and directed evolution, allows for the fine-tuning of catalyst performance for specific substrates and desired stereoselectivity.

Novel Chemocatalysts: In the realm of chemical catalysis, the development of new chiral catalysts for the asymmetric ring-opening of epoxides with azides is a key area of focus. Modified Ti/MCM-41 catalysts, for example, have been investigated for the enantioselective epoxidation of styrene, which is a precursor to the azidoalcohol scispace.com. The design of new ligands for metal-based catalysts that can effectively control the stereochemistry of the azide addition is an ongoing effort. Furthermore, organocatalysis presents a metal-free alternative for achieving enantioselective transformations.

| Catalytic System | Type | Key Features |

| Styrene Monooxygenase | Biocatalyst | Asymmetric epoxidation of styrenes nih.gov. |

| Engineered P450 Peroxygenase | Biocatalyst | Highly (R)-enantioselective epoxidation rsc.org. |

| Modified Ti/MCM-41 | Heterogeneous Chemocatalyst | Enantioselective epoxidation of styrene scispace.com. |

| Chiral Ligand/Metal Complexes | Homogeneous Chemocatalyst | Asymmetric ring-opening of epoxides. |

Expanding the Scope of Synthetic Utility in Complex Molecule Synthesis

(R)-2-Azido-1-phenylethanol is not merely a synthetic target but a valuable stepping stone for the construction of more elaborate and biologically active molecules. Its synthetic utility is continually being expanded as chemists devise new ways to incorporate this chiral building block into complex molecular architectures.

Synthesis of Bioactive Heterocycles: A prominent application of (R)-2-azido-1-phenylethanol is in the synthesis of chiral nitrogen-containing heterocycles. For instance, it serves as a precursor for the synthesis of chiral benzotriazoles, which are known to possess a range of biological activities rsc.org. The azide group can participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles, or it can be reduced to an amine, which can then be used in the construction of other heterocyclic systems.

Precursor to Chiral Amines and Aziridines: The reduction of the azide functionality in (R)-2-azido-1-phenylethanol provides straightforward access to the corresponding enantiopure vicinal amino alcohol, (R)-2-amino-1-phenylethanol. Chiral 1,2-amino alcohols are privileged structures found in numerous natural products and pharmaceuticals. Additionally, intramolecular cyclization of the azidoalcohol can lead to the formation of chiral aziridines, which are highly versatile intermediates for the synthesis of a variety of nitrogen-containing compounds.

The diastereodivergent synthesis of 3-piperidinol alkaloids and the flexible synthesis of 5,8-disubstituted indolizidine or 1,4-disubstituted quinolizidine alkaloids have been demonstrated using chiral building blocks derived from biocatalysis, highlighting the potential of chiral azidoalcohols in natural product synthesis nih.gov.

| Complex Molecule Class | Synthetic Transformation | Significance |

| Chiral Benzotriazoles | [3+2] Cycloaddition | Biologically active heterocyclic compounds rsc.org. |

| Chiral 1,2-Amino Alcohols | Reduction of Azide | Key structural motif in pharmaceuticals and natural products. |

| Chiral Aziridines | Intramolecular Cyclization | Versatile synthetic intermediates. |

| Alkaloids | Multi-step synthesis | Diverse and biologically important natural products nih.gov. |

Q & A

Q. What are the optimal synthetic routes for preparing (R)-2-Azido-1-phenylethanol with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric azidohydroxylation of styrene derivatives using enzymatic cascades (e.g., biomimetic styrene monooxygenase systems), which yield high enantiomeric excess (ee >90%) . Alternatively, chemical methods involve nucleophilic substitution of epoxides with sodium azide (NaN₃) under controlled conditions (e.g., refluxing in MeOH/H₂O with NH₄Cl as a catalyst). Purification via silica gel chromatography (hexane/AcOEt gradients) is recommended to isolate the product .

Q. How can the enantiomeric excess (ee) of (R)-2-Azido-1-phenylethanol be determined experimentally?

- Methodological Answer : Enantiomeric purity is typically assessed using chiral gas chromatography (GC) or HPLC with chiral stationary phases. For example, GC analysis on a chiral column (e.g., Cyclosil-B) can resolve (R)- and (S)-enantiomers, as demonstrated in Figure S57 of enzymatic cascade studies . Calibration with racemic standards and integration of peak areas provide ee values.

Q. What spectroscopic techniques are critical for characterizing (R)-2-Azido-1-phenylethanol?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the structure (e.g., azide resonance at δ 3.5–4.0 ppm for CH₂N₃ and aromatic protons at δ 7.2–7.5 ppm) .

- IR : The azide group shows a strong absorption band at ~2100 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₉N₃O, [M+H]⁺ = 178.0722) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of (R)-2-Azido-1-phenylethanol synthesis?

- Methodological Answer : Stereoselectivity in enzymatic methods depends on substrate-enzyme interactions (e.g., active-site geometry of monooxygenases) . In chemical synthesis, solvent polarity (e.g., MeOH vs. DMF) and temperature modulate transition-state stabilization. For example, lower temperatures (0–25°C) favor kinetic control, enhancing (R)-enantiomer formation . Computational modeling (DFT) can predict stereochemical outcomes by analyzing transition-state energies.

Q. What strategies mitigate hazards associated with handling azido compounds like (R)-2-Azido-1-phenylethanol?

- Methodological Answer :

- Safety Protocols : Use blast shields, avoid grinding dry azides, and work in fume hoods to prevent inhalation of toxic vapors .

- Stability Testing : Monitor thermal stability via DSC (differential scanning calorimetry) to detect exothermic decomposition (>100°C). Store at −20°C in inert atmospheres .

- Waste Disposal : Quench residual azides with NaNO₂/HCl to form non-explosive products before disposal .

Q. How can (R)-2-Azido-1-phenylethanol be utilized in click chemistry for bioconjugation?

- Methodological Answer : The azide group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable 1,2,3-triazoles. Optimize reaction conditions (e.g., 1:1.2 azide:alkyne ratio, 25°C, 12 h) with CuSO₄/sodium ascorbate catalysts. Purify conjugates via size-exclusion chromatography .

Data Contradiction Analysis

Q. Why do reported yields of (R)-2-Azido-1-phenylethanol vary between enzymatic and chemical methods?

- Analysis : Enzymatic methods (e.g., monooxygenase cascades) often achieve higher enantioselectivity (ee >95%) but lower yields (40–60%) due to enzyme-substrate specificity . In contrast, chemical routes (e.g., epoxide ring-opening) yield 70–80% product but require chiral auxiliaries or catalysts for stereocontrol, which may reduce practicality . Researchers must prioritize either enantiopurity or scalability based on application needs.

Q. How can conflicting NMR data for (R)-2-Azido-1-phenylethanol be resolved?

- Analysis : Discrepancies in chemical shifts may arise from solvent polarity or impurities. Standardize conditions (e.g., CDCl₃ as solvent, 400 MHz instrument) and compare with literature data from authoritative databases (e.g., PubChem ). 2D NMR (COSY, HSQC) can resolve overlapping signals by correlating ¹H-¹³C couplings .

Research Optimization Strategies

Q. What computational tools aid in predicting the reactivity of (R)-2-Azido-1-phenylethanol in novel reactions?

- Methodological Answer :

Q. How can researchers validate the biological activity of derivatives synthesized from (R)-2-Azido-1-phenylethanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.